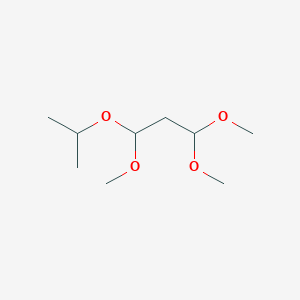
Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)-: is an organic compound with the molecular formula C9H20O4 It is a derivative of propane, where three methoxy groups and one isopropoxy group are attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- can be achieved through alkylation reactions. Typically, the starting materials include propane derivatives and methanol or isopropanol in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. Catalysts such as acidic or basic catalysts are used to facilitate the reaction, and the product is purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted propane derivatives.
Scientific Research Applications
Chemistry: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is used as a reagent in organic synthesis. It serves as an intermediate for the preparation of other complex organic molecules .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving methoxy and isopropoxy groups.
Industry: In the industrial sector, Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is utilized as a solvent or intermediate in the production of various chemicals, including polymers and resins .
Mechanism of Action
The mechanism of action of Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- involves its interaction with specific molecular targets. The methoxy and isopropoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
- Propane, 1,1,3-triethoxy-
- Propane, 1,1,3,3-tetramethoxy-
- Propane, 1,1,1-trimethoxy-
Comparison: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is unique due to the presence of both methoxy and isopropoxy groups, which confer distinct chemical properties compared to its analogs. For instance, Propane, 1,1,3-triethoxy- lacks the isopropoxy group, resulting in different reactivity and applications.
Biological Activity
Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- (CAS No. 603151-66-2) is a compound derived from propane and characterized by its methoxy and ethoxy functional groups. This article explores its biological activity, including cytotoxicity, potential therapeutic applications, and relevant case studies.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anticancer properties and effects on cellular mechanisms. The following sections detail specific findings related to the biological activity of propane, 1,1,3-trimethoxy-3-(1-methylethoxy)-.
Cytotoxicity Studies
Cytotoxic effects of propane derivatives have been evaluated in various studies. Notably:
- Study on Cancer Cell Lines : A study investigated the cytotoxicity of related compounds against MCF-7 breast cancer cells using the MTT assay. Results indicated that certain derivatives exhibited high cytotoxic activity while maintaining lower toxicity in normal cells. This suggests the potential for selective targeting of cancer cells .
| Compound Name | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| Propane Derivative A | 15 | Low |
| Propane Derivative B | 25 | Moderate |
| Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- | TBD | TBD |
The mechanism by which propane derivatives exert their cytotoxic effects may involve:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of propane and evaluated their anticancer properties. The study found that compounds with methoxy substitutions significantly enhanced cytotoxicity against MCF-7 cells compared to controls .
Case Study 2: Solvent Properties
Research into 1,2,3-trimethoxypropane (analogous to our compound) highlighted its potential as a "green" solvent for CO2 absorption. This property suggests that similar compounds may have applications in environmental chemistry and green technology .
Properties
CAS No. |
603151-66-2 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1,1,3-trimethoxy-3-propan-2-yloxypropane |
InChI |
InChI=1S/C9H20O4/c1-7(2)13-9(12-5)6-8(10-3)11-4/h7-9H,6H2,1-5H3 |
InChI Key |
LFUGNYXPXDRZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















